2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Description
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-11-5-3-10(4-6-11)13-16-17-14(20-13)21-9-12(19)18-7-1-2-8-18/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUBWFDEWVKMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329227 | |
| Record name | 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
459861-16-6 | |
| Record name | 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carbon disulfide in the presence of a base to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The target compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on molecular features , physicochemical properties , and biological activity :
Structural and Physicochemical Comparisons
Key Observations :
- Compounds with chlorophenyl or bromophenyl substituents () exhibit increased hydrophobicity compared to the target’s fluorophenyl group, which balances lipophilicity and polarity .
- Melting points for oxadiazole derivatives () suggest moderate thermal stability, likely influenced by hydrogen-bonding acetamide groups absent in the target compound .
Key Observations :
- The target compound’s lack of indole or thiazole substituents (common in ) may reduce enzyme inhibition potency but improve metabolic stability .
Biological Activity
The compound 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone (CAS Number: 459861-16-6) is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 299.34 g/mol. The presence of the oxadiazole ring and the fluorophenyl group contributes to its unique chemical properties.
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. These derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and interaction with DNA .
Table 1: Summary of Anticancer Activities
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10 | Induction of apoptosis |
| Study B | MCF-7 | 15 | Inhibition of proliferation |
| Study C | A549 | 12 | DNA intercalation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic processes .
Table 2: Antimicrobial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Antioxidant Activity
Oxadiazole derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- DNA Interaction : It has been suggested that oxadiazole derivatives can intercalate into DNA, thereby disrupting replication and transcription processes.
- Signal Transduction Modulation : By influencing signaling pathways such as apoptosis and cell cycle regulation, these compounds can effectively induce cell death in malignant cells.
Case Studies
Recent studies have highlighted the efficacy of oxadiazole derivatives in various therapeutic areas:
- Case Study on Anticancer Properties :
-
Case Study on Antimicrobial Effects :
- Another research project focused on testing the antimicrobial activity against a panel of bacteria. The compound exhibited notable activity against S. aureus with an MIC of 16 µg/mL, suggesting it could be developed into a therapeutic agent for bacterial infections .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and thiol coupling. Key steps include:
- Oxadiazole formation : Cyclization of hydrazides with carbonyl derivatives under reflux in solvents like xylene or DMF, with careful pH control to minimize side products .
- Thiol coupling : Reaction of the oxadiazole-thiol intermediate with 1-pyrrolidin-1-ylethanone derivatives in dichloromethane or DMF, requiring inert atmospheres to prevent oxidation .
- Purification : Recrystallization from methanol or ethanol is critical for removing unreacted starting materials. Analytical TLC and NMR (¹H/¹³C) should confirm intermediate purity, while HPLC (C18 columns, acetonitrile/water gradients) ensures final compound purity >95% .
Q. How can structural elucidation be performed for this compound?
A combination of spectroscopic and crystallographic methods is recommended:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Crystallize the compound in methanol/water mixtures to obtain high-resolution data .
- Spectroscopy : ¹H NMR (δ 7.8–8.1 ppm for fluorophenyl protons; δ 3.4–3.6 ppm for pyrrolidinyl CH₂ groups) and FT-IR (C=O stretch ~1680 cm⁻¹, C-S stretch ~680 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]⁺ = 347.08) validates molecular weight .
Q. What analytical techniques are suitable for assessing stability and degradation pathways?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC (retention time shifts) and LC-MS to identify products like sulfonic acids or fluorophenol derivatives .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C) under nitrogen .
Advanced Research Questions
Q. How can computational modeling predict biological activity and guide SAR studies?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. The oxadiazole and fluorophenyl groups show strong hydrophobic interactions in active sites .
- QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors. For example, oxadiazole derivatives with LogP <3.5 exhibit better membrane permeability .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay standardization : Replicate assays under controlled conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) to minimize variability. Test against reference compounds (e.g., celecoxib for COX-2 inhibition) .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models. Adjust for covariates like cell line (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%) .
Q. What strategies optimize metabolic stability and reduce toxicity?
- In vitro metabolism : Incubate with liver microsomes (human or rat) and monitor CYP450-mediated oxidation via LC-MS. Introduce methyl groups on the pyrrolidinyl ring to block N-dealkylation .
- Toxicophore masking : Replace the sulfanyl group with sulfone or methylsulfonyl to reduce glutathione conjugation and hepatotoxicity .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxadiazole formation | Xylene | 120°C | Chloranil | 65–75 | |
| Thiol coupling | DCM | RT | DIPEA | 80–85 | |
| Recrystallization | Methanol | 4°C | – | 90–95 |
Q. Table 2. Spectroscopic Parameters for Structural Confirmation
| Technique | Key Signals | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.8–3.1 (pyrrolidinyl CH₂) | Confirms cyclic amine | |
| FT-IR | 1580 cm⁻¹ (C=N stretch) | Oxadiazole ring presence | |
| HRMS | [M+H]⁺ = 347.08 (calc. 347.08) | Validates molecular formula |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
